molecular formula C24H28N4O7S3 B2584109 Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865248-07-3

Ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2584109
CAS RN: 865248-07-3
M. Wt: 580.69
InChI Key: XXZFJNOWBVPCOZ-LCUIJRPUSA-N
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Description

This compound is a derivative of piperidine, which is an important synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a benzothiazole group and a sulfamoyl group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Tautomerism : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, exhibits interesting chemical behavior such as tautomerism and has been utilized in the synthesis of various derivatives through reactions like hydrolysis and decarboxylation, illustrating the chemical versatility of benzothiazole derivatives (Carrington et al., 1972).
  • Heterocyclic Compound Synthesis : The interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives under specific conditions leads to the formation of ethyl iminothiazolopyridine-4-carboxylate derivatives, showcasing the synthetic utility of benzothiazole cores in generating novel heterocyclic compounds (Mohamed, 2014).

Catalytic Applications

  • Catalysis : Ionic liquid-based catalytic systems involving sulfonic acid functionalized imidazolium salts have been shown to efficiently catalyze the synthesis of benzimidazole derivatives, highlighting the potential of benzothiazole-related catalysts in green chemistry applications (Khazaei et al., 2011).

Pharmaceutical Applications

  • Biological Activity : Compounds structurally related to ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant effects, demonstrating the potential pharmaceutical applications of these compounds (Patel et al., 2009).

Analytical and Environmental Applications

  • Antioxidant Capacity Evaluation : The interaction of ABTS radical cations with polyphenols, leading to the degradation of ABTS radicals, underscores the importance of benzothiazole derivatives in evaluating the antioxidant capacities of compounds, which is crucial for food science and pharmaceutical research (Osman et al., 2006).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperidine derivatives are known to have a wide range of pharmacological activities .

Future Directions

Piperidine derivatives are a significant area of research in the pharmaceutical industry, and the development of new synthesis methods and the discovery of new biological activities are important future directions .

properties

IUPAC Name

ethyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O7S3/c1-3-35-22(29)15-28-20-11-10-19(37(25,31)32)13-21(20)36-24(28)26-23(30)17-6-8-18(9-7-17)38(33,34)27-12-4-5-16(2)14-27/h6-11,13,16H,3-5,12,14-15H2,1-2H3,(H2,25,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZFJNOWBVPCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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